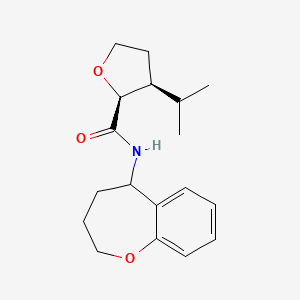![molecular formula C14H17N5O3 B7338702 N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7338702.png)
N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as MTAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is its use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The mechanism of action of N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves its ability to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which play a key role in regulating glucose homeostasis. By inhibiting DPP-IV activity, this compound can increase the levels of incretin hormones and improve glucose tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and glucose-lowering effects, this compound has been shown to have antioxidant properties. This compound can also modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is its high specificity for DPP-IV, which makes it a useful tool for studying the role of DPP-IV in various physiological processes. However, one of the limitations of this compound is its relatively low potency compared to other DPP-IV inhibitors. This can make it challenging to achieve the desired biological effects at lower concentrations.
Orientations Futures
There are several future directions for research on N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide. One area of interest is the development of more potent analogs of this compound that can achieve the desired biological effects at lower concentrations. Another area of interest is the investigation of the effects of this compound on other physiological processes beyond inflammation and glucose homeostasis. Finally, the potential therapeutic applications of this compound in various diseases warrant further investigation.
Méthodes De Synthèse
N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide can be synthesized through a multi-step reaction process involving the use of various reagents and solvents. The synthesis method involves the condensation of 4-(tetrazol-1-yl)benzaldehyde with (R)-(-)-glycidol in the presence of a base to form a chiral oxirane intermediate. The oxirane intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide in the presence of a Lewis acid catalyst to form the final product, this compound.
Propriétés
IUPAC Name |
N-[(3R,4S)-4-methoxyoxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-21-13-8-22-7-12(13)16-14(20)6-10-2-4-11(5-3-10)19-9-15-17-18-19/h2-5,9,12-13H,6-8H2,1H3,(H,16,20)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZQEZTEIDCAP-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1NC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1NC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-N-cyclopropyl-2-[(1-methylpyrrol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338628.png)
![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)

![(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
![2-(4-fluorophenyl)-1-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7338664.png)
![1-[(3S)-3-phenoxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7338671.png)
![[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338681.png)
![(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]morpholine-2-carboxamide](/img/structure/B7338685.png)
![[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7338692.png)
![(3S)-N-methyl-2-[2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338696.png)
![(3aR,7aS)-5-[2-(3,4-dihydro-2H-chromen-6-yl)acetyl]-1-methyl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7338721.png)
![1-[(8aS)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7338722.png)
